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Compound of Interest

Compound Name:

3-(4-

Hydroxymethylphenyl)isonicotinic

acid

CAS No.: 1261962-14-4

Cat. No.: B3347070

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: To provide an objective, data-driven comparison of how C3-substitution on the

isonicotinic acid scaffold alters bioactivity, focusing on antitubercular efficacy and human 2-

oxoglutarate (2OG) oxygenase inhibition.

Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) is a highly privileged scaffold in medicinal

chemistry, most notably serving as the core of the first-line antitubercular drug, isoniazid (INH)

[1]. While the unsubstituted scaffold relies on specific enzymatic activation pathways,

functionalizing the C3 position introduces critical steric bulk and alters the electronic density of

the pyridine ring[2][3].

This guide compares the bioactivity of 3-substituted isonicotinic acid analogs across two

distinct therapeutic domains:
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Infectious Disease: The modulation of KatG-mediated activation and subsequent InhA

inhibition in Mycobacterium tuberculosis[1][4].

Epigenetics/Oncology: The selective inhibition of human 2OG-dependent oxygenases (e.g.,

AspH, KDM4E) by 3-substituted pyridine-2,4-dicarboxylate (2,4-PDCA) derivatives[2][5].

Mechanistic Divergence: Steric and Electronic
Influence
Pathway A: Antitubercular Activity (KatG/InhA Axis)
Unsubstituted isoniazid is a prodrug that requires oxidative activation by the mycobacterial

catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical[1]. This radical covalently

binds to NAD+, forming an adduct that potently inhibits the enoyl-acyl carrier protein reductase

(InhA), arresting mycolic acid synthesis[1][6].

Introducing substituents at the C3 position (e.g., -F, -Cl, -CH3) directly impacts this pathway.

Halogenation at C3 alters the oxidation potential of the hydrazide and creates steric hindrance

within the KatG heme active site[3]. While this typically reduces the efficiency of KatG

activation compared to wild-type INH, certain 3-substituted analogs exhibit KatG-independent

mechanisms, offering potential solutions against INH-resistant strains[4].
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Figure 1: KatG-mediated activation pathway of 3-substituted isoniazid analogs.

Pathway B: 2OG Oxygenase Inhibition
Derivatives of 3-substituted isonicotinic acid, specifically 2,4-PDCAs, act as competitive

inhibitors of 2OG-dependent oxygenases by chelating the active site Fe(II)[2]. The C3

substituent plays a critical role in enzyme selectivity. For instance, while a C3-fluoro substitution

maintains potent inhibition of aspartate/asparagine-β-hydroxylase (AspH), a bulkier C3-
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trifluoromethyl (-CF3) group causes severe steric clashes with active site residues, drastically

reducing binding affinity[2][7].

Comparative Bioactivity Data
Table 1: Antitubercular Activity of Isoniazid Analogs
Performance against M. tuberculosis H37Rv strain.

Compound
C3-
Substitution

MIC (μM)
KatG
Activation
Efficiency

Primary Target
Mechanism

Isoniazid (INH) None (-H) ~0.05 Optimal
KatG-dependent

InhA inhibition

3-Fluoroisoniazid Fluoro (-F) 1.2 - 2.0 Moderate
Reduced KatG

activation

3-Chloroisoniazid Chloro (-Cl) 3.5 - 5.0 Low

Partial KatG-

independent

action

3-Methylisoniazid Methyl (-CH3) >10.0 Poor
Steric blockade

at KatG heme

Table 2: 2OG Oxygenase Inhibition by 2,4-PDCA Analogs
In vitro IC50 values demonstrating the impact of fluorination on enzyme selectivity[2][5].
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Compound Substitution
AspH IC50
(μM)

KDM4E IC50
(μM)

Selectivity
Ratio
(KDM4E/AspH)

2,4-PDCA None (-H) ~0.03 ~0.80 ~26x

3-Fluoro-2,4-

PDCA
C3-Fluoro (-F) ~0.15 ~3.20 ~21x

5-Fluoro-2,4-

PDCA
C5-Fluoro (-F) ~0.05 ~3.50 ~70x

3-CF3-2,4-PDCA
C3-

Trifluoromethyl
>10.0 >10.0

N/A (Steric

Clash)

Data Insight: Moving the fluorine atom from the C3 to the C5 position of the isonicotinic acid

core significantly enhances selectivity for AspH over KDM4E without sacrificing absolute

potency[2].

Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Every critical step includes an internal control to establish causality and rule out assay artifacts.

Protocol 1: In Vitro KatG Activation & InhA Adduct
Assay
Objective: Quantify the ability of KatG to activate 3-substituted isoniazid analogs into InhA

inhibitors.

Protein Preparation: Incubate 5 μM recombinant M. tuberculosis KatG and 10 μM InhA in 50

mM sodium phosphate buffer (pH 7.5).

Causality Checkpoint: Use a KatG(S315T) mutant as a parallel negative control. This

mutation prevents INH activation[1]. If adducts form in this control, the analog possesses a

KatG-independent mechanism[4].
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Reaction Initiation: Add 100 μM of the 3-substituted analog, 200 μM NAD+, and 10 μM

H2O2.

Spectrophotometric Monitoring: Monitor the formation of the isonicotinoyl-NAD adduct by

measuring absorbance at 326 nm continuously for 60 minutes.

System Validation: The 326 nm wavelength is specific to the covalent adduct[8].

Unreacted NAD+ absorbs at 260 nm, and NADH at 340 nm. A baseline established

without H2O2 ensures that radical formation is strictly peroxidase-dependent.

Data Analysis: Calculate the initial velocity of adduct formation. A reduced velocity for 3-

chloroisoniazid compared to INH confirms that C3-bulk sterically hinders access to the KatG

heme edge.
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Figure 2: Fe(II) chelation and selective 2OG oxygenase inhibition by 3-substituted 2,4-PDCA.
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Protocol 2: 2OG Oxygenase IC50 Determination via
AlphaScreen
Objective: Evaluate the inhibitory potency of 3-substituted 2,4-PDCA analogs against AspH and

KDM4E.

Enzyme/Inhibitor Pre-incubation: Mix 10 nM AspH (or KDM4E) with varying concentrations of

the 3-substituted 2,4-PDCA (0.001 to 100 μM) in assay buffer (50 mM HEPES, 0.01%

Tween-20, pH 7.5).

Cofactor Addition: Add 10 μM Fe(II) sulfate and 100 μM L-ascorbate.

Causality Checkpoint (Fe-Dropout): Run a parallel well omitting Fe(II). 2OG oxygenases

are strictly metalloenzymes[2]. If activity is detected in the absence of Fe(II), the assay is

compromised by contaminating metals. This validates that the analog's mechanism of

action is true competitive Fe(II) chelation.

Substrate Initiation: Add 10 μM 2-oxoglutarate and the specific biotinylated peptide substrate.

Incubate for 30 minutes at 22°C.

Signal Detection: Add AlphaScreen Donor/Acceptor beads specific to the

hydroxylated/demethylated product. Read the luminescence signal.

System Validation: Use unsubstituted 2,4-PDCA as a positive inhibition control to

normalize the IC50 shift caused by the C3-substitution.

Structure-Activity Relationship (SAR) Synthesis
The bioactivity of 3-substituted isonicotinic acid analogs is governed by a delicate balance of

electronic withdrawal and steric volume:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like fluorine at

the C3 position reduces the basicity of the pyridine nitrogen and weakens the electron-

donating capacity of the adjacent carboxylate[2]. In 2OG oxygenases, this slightly weakens

Fe(II) coordination, explaining why 3-fluoro-2,4-PDCA is a less potent pan-inhibitor than

unsubstituted 2,4-PDCA[2][7].
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Steric Effects (The A-Value): The physical size of the C3 substituent dictates target

engagement. A fluorine atom (van der Waals radius ~1.47 Å) is small enough to be tolerated

in the AspH active site. However, a trifluoromethyl (-CF3) group possesses an A-value

between that of isopropyl and tert-butyl groups[2]. This massive steric bulk completely

abolishes binding to 2OG oxygenases and prevents the molecule from entering the narrow

access channel of KatG[2][9].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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